Lactodifucotetraose

描述

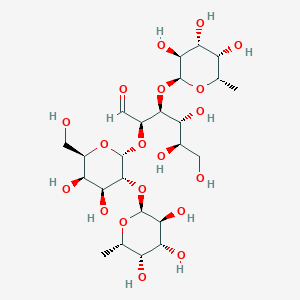

Structure

3D Structure

属性

CAS 编号 |

20768-11-0 |

|---|---|

分子式 |

C24H42O19 |

分子量 |

634.6 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1 |

InChI 键 |

PHTLVJCCHOJNKP-QBWXSXSCSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |

其他CAS编号 |

20768-11-0 |

物理描述 |

Solid |

同义词 |

Fucα1-2Galβ1-4(Fucα1-3)Glc |

产品来源 |

United States |

Foundational & Exploratory

The Biological Activity of Lactodifucotetraose: A Technical Guide for Researchers

An In-depth Examination of the Immunomodulatory, Anti-inflammatory, and Gut Microbiome-Modulating Properties of a Key Human Milk Oligosaccharide

Introduction

Lactodifucotetraose (LDFT) is a complex oligosaccharide found in human milk, belonging to the fucosylated class of human milk oligosaccharides (HMOs). Structurally, it is a tetrasaccharide composed of a lactose core with two fucose residues attached. Beyond its basic nutritional role, LDFT has emerged as a significant bioactive component of human milk, exhibiting a range of biological activities that are of considerable interest to researchers in immunology, gastroenterology, and drug development. This technical guide provides a comprehensive overview of the known biological activities of LDFT, with a focus on its anti-inflammatory, immunomodulatory, and gut microbiome-shaping effects. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Anti-inflammatory and Immunomodulatory Activities

LDFT has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through its actions on platelets and intestinal epithelial cells. These effects are crucial in understanding the protective role of breastfeeding against inflammatory conditions in infants.

Attenuation of Platelet Function and Pro-inflammatory Cytokine Release

Platelets, in addition to their role in hemostasis, are key players in the inflammatory response, releasing a variety of pro-inflammatory mediators upon activation. LDFT has been shown to effectively attenuate platelet activation and subsequent inflammatory signaling.[1]

Quantitative Data Summary:

The inhibitory effects of LDFT on platelet function are dose-dependent. The following tables summarize the quantitative data from key in vitro studies.

Table 1: Effect of this compound on Platelet Aggregation

| Agonist | LDFT Concentration (mg/mL) | % Inhibition of Aggregation (Mean ± SD) |

| Collagen (0.5 µg/mL) | 0.5 | 25 ± 5 |

| 1.0 | 50 ± 8 | |

| 2.0 | 85 ± 10 | |

| ADP (5 µM) | 0.5 | 20 ± 6 |

| 1.0 | 45 ± 7 | |

| 2.0 | 75 ± 9 |

Table 2: Effect of this compound on Platelet Adhesion to Collagen

| LDFT Concentration (mg/mL) | % Inhibition of Adhesion (Mean ± SD) |

| 0.5 | 30 ± 7 |

| 1.0 | 60 ± 10 |

| 2.0 | 90 ± 12 |

Table 3: Effect of this compound on Thrombin-Induced Pro-inflammatory Cytokine Release from Platelets

| Cytokine | LDFT Concentration (mg/mL) | % Inhibition of Release (Mean ± SD) |

| RANTES | 0.5 | 35 ± 8 |

| 1.0 | 65 ± 11 | |

| 2.0 | 95 ± 13 | |

| sCD40L | 0.5 | 30 ± 9 |

| 1.0 | 55 ± 12 | |

| 2.0 | 80 ± 15 |

Experimental Protocols:

-

Platelet Aggregation Assay (Light Transmission Aggregometry):

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at 200 x g for 15 minutes at room temperature.

-

Assay Procedure: Platelet aggregation is monitored using a light transmission aggregometer. PRP is pre-incubated with varying concentrations of LDFT or a vehicle control for 10 minutes at 37°C with stirring.

-

Agonist Stimulation: Aggregation is induced by adding agonists such as collagen (0.5 µg/mL) or ADP (5 µM).

-

Data Analysis: The change in light transmission is recorded over time, with 100% aggregation set by platelet-poor plasma and 0% by PRP. The percentage inhibition is calculated relative to the vehicle control.

-

-

Platelet Adhesion Assay:

-

Plate Preparation: 96-well plates are coated with collagen (100 µg/mL) overnight at 4°C and then blocked with 1% BSA.

-

Platelet Labeling: Platelets in PRP are labeled with a fluorescent dye, such as Calcein-AM.

-

Adhesion Inhibition: Labeled platelets are pre-incubated with LDFT or a vehicle control for 15 minutes.

-

Adhesion Measurement: The platelet suspension is added to the collagen-coated wells and incubated for 30 minutes at 37°C. Non-adherent platelets are washed away, and the fluorescence of the adherent platelets is measured using a plate reader.

-

-

Cytokine Release Assay (ELISA):

-

Platelet Stimulation: PRP is incubated with LDFT or a vehicle control for 15 minutes, followed by stimulation with thrombin (0.5 U/mL) for 5 minutes.

-

Sample Collection: The reaction is stopped, and the platelet-free supernatant is collected by centrifugation.

-

Cytokine Quantification: The concentrations of RANTES and soluble CD40 Ligand (sCD40L) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Signaling Pathway:

The precise molecular mechanism by which LDFT inhibits platelet activation is still under investigation. However, it is hypothesized to interfere with agonist-receptor binding or downstream signaling cascades that lead to a decrease in intracellular calcium mobilization and granule release.

Modulation of TNF-α Signaling in Intestinal Epithelial Cells

Chronic inflammation in the gut is a hallmark of several diseases, including necrotizing enterocolitis (NEC) and inflammatory bowel disease (IBD). Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine in these conditions. LDFT has been shown to attenuate the inflammatory response induced by TNF-α in fetal intestinal epithelial cells.[2]

Quantitative Data Summary:

Table 4: Effect of this compound on TNF-α-Induced IL-8 Secretion in Fetal Intestinal Epithelial Cells (FHs 74 Int)

| Treatment | IL-8 Secretion (% of TNF-α control, Mean ± SD) |

| Control | < 1 |

| TNF-α (10 ng/mL) | 100 |

| TNF-α + LDFT (5 mg/mL) | 36 ± 8 |

Experimental Protocol:

-

Cell Culture: Fetal human intestinal epithelial cells (FHs 74 Int) are cultured in a suitable medium until they reach confluence.

-

Treatment: Cells are pre-incubated with LDFT (5 mg/mL) or a vehicle control for 24 hours.

-

Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for another 24 hours.

-

IL-8 Measurement: The supernatant is collected, and the concentration of Interleukin-8 (IL-8) is measured by ELISA.

Signaling Pathway:

LDFT's anti-inflammatory effect in this context is mediated through the induction of TNF receptor 1 (TNFR1) ectodomain shedding.[2] This process is carried out by metalloproteinases, such as ADAM17 (TACE). The shedding of the extracellular domain of TNFR1 reduces the number of receptors on the cell surface available to bind TNF-α, thereby dampening the downstream pro-inflammatory signaling cascade that leads to the production of IL-8. It is important to note that LDFT does not directly bind to TNFR1.

Role in Gut Health and Microbiome Modulation

LDFT, being indigestible by human enzymes, reaches the colon intact where it serves as a prebiotic, selectively promoting the growth of beneficial gut bacteria. This modulation of the gut microbiota contributes to overall gut health.[3][4]

Prebiotic Activity

LDFT has been shown to be utilized by specific commensal bacteria, particularly species of Bifidobacterium and Bacteroides.[4] The fermentation of LDFT by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which have numerous beneficial effects on the host, including serving as an energy source for colonocytes and possessing anti-inflammatory properties.

Experimental Protocol:

-

In Vitro Fermentation Model:

-

Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in an anaerobic buffer.

-

Incubation: The fecal slurry is incubated with LDFT (as the sole carbon source) or a control substrate in an anaerobic environment at 37°C.

-

Microbial Analysis: Samples are collected at different time points to analyze the microbial composition using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the abundance of specific bacterial groups (e.g., Bifidobacterium, Bacteroides).

-

Metabolite Analysis: Supernatants are collected to measure the concentration of SCFAs using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Experimental Workflow:

Host-Pathogen Interactions

HMOs, including LDFT, can act as soluble decoy receptors, preventing the attachment of pathogens to the host's intestinal epithelial cells. By mimicking the carbohydrate structures on the cell surface that pathogens use for binding, LDFT can competitively inhibit this interaction, thereby reducing the risk of infection.

Conclusion and Future Directions

This compound is a multifaceted bioactive molecule with significant potential for therapeutic applications. Its well-documented anti-inflammatory and immunomodulatory effects, coupled with its beneficial impact on the gut microbiome, underscore its importance in infant health and suggest its potential use in a broader range of clinical contexts for adults.

Future research should focus on several key areas:

-

Elucidating Detailed Molecular Mechanisms: Further investigation is needed to fully understand the signaling pathways modulated by LDFT in platelets and other immune cells.

-

In Vivo Studies: While in vitro studies have provided valuable insights, well-designed in vivo studies in animal models and ultimately in humans are necessary to confirm the physiological relevance of these findings.

-

Synergistic Effects: Investigating the potential synergistic effects of LDFT with other HMOs and bioactive components of human milk could provide a more holistic understanding of their combined benefits.

-

Clinical Applications: Exploring the therapeutic potential of LDFT in inflammatory conditions such as IBD, as well as its role in preventing infections, is a promising avenue for future drug development.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the biological activities of this compound. The presented quantitative data, detailed protocols, and pathway diagrams offer a starting point for further investigation into this promising bioactive compound.

References

- 1. This compound, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of NF-κB and Elk-1 in the regulation of mouse ADAM17 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jag.journalagent.com [jag.journalagent.com]

Lactodifucotetraose as a prebiotic

An In-depth Technical Guide: Lactodifucotetraose as a Prebiotic

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (LDFT) is a complex human milk oligosaccharide (HMO) demonstrating significant potential as a prebiotic agent. As a non-digestible carbohydrate, LDFT reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, particularly species of Bifidobacterium and Bacteroides.[1][2] This selective utilization modulates the gut microbiota composition, leading to the production of short-chain fatty acids (SCFAs) and contributing to a healthier gut environment.[2] Beyond its classical prebiotic role, LDFT exhibits direct immunomodulatory and anti-inflammatory activities.[3] Preclinical studies have shown it can attenuate platelet function and inhibit the release of pro-inflammatory cytokines.[3][4] This technical guide synthesizes the current scientific understanding of LDFT, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing standardized experimental protocols for its investigation.

Introduction to this compound (LDFT)

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk, after lactose and lipids.[1] They are a structurally diverse group of complex glycans that serve not as a direct nutritional source for the infant, but as a crucial factor in the development of the infant gut microbiota and immune system.[1][5] LDFT, a difucosylated neutral HMO, is one of these key bioactive molecules. It is resistant to digestion by human enzymes, allowing it to reach the lower gastrointestinal tract where it exerts its biological functions.[1][6] The primary functions of HMOs like LDFT include acting as prebiotics, preventing pathogen attachment, and modulating the immune system.[2][7]

Prebiotic Mechanism of Action

The prebiotic effect of LDFT is centered on its selective fermentation by specific gut commensals, which in turn shapes the gut ecosystem.

Selective Fermentation by Gut Microbiota

LDFT serves as a selective substrate for beneficial bacteria. Studies have identified that species within the Bifidobacterium and Bacteroides genera are equipped with the specific glycosyl hydrolases required to metabolize complex HMOs like LDFT.[1][2] For example, Bacteroides fragilis has been shown to utilize LDFT.[1] This selective proliferation of beneficial microbes helps establish a healthy gut microbial balance, which is particularly important in early life.[8][9] The presence of HMOs like LDFT in breast milk is strongly correlated with the predominance of Bifidobacterium in the gut of breastfed infants.[6][8]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of LDFT by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[2][10] These metabolites are critical for gut health. They serve as an energy source for colonocytes, help maintain the integrity of the intestinal barrier, and have immunomodulatory and anti-inflammatory properties.[2][10][11] The production of SCFAs also contributes to a lower colonic pH, which creates an environment that is less favorable for the growth of pH-sensitive pathogens.

Immunomodulatory and Anti-inflammatory Effects

Beyond its role as a prebiotic, LDFT has been shown to directly interact with host systems to modulate immune and inflammatory responses.

Attenuation of Platelet Function and Cytokine Release

A key study demonstrated that LDFT can directly modulate hemostasis and inflammation.[3] In vitro experiments using platelets isolated from human blood found that LDFT significantly inhibited the thrombin-induced release of the pro-inflammatory proteins RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and sCD40L.[3] Furthermore, LDFT was shown to inhibit platelet adhesion to collagen-coated surfaces and reduce platelet aggregation induced by ADP or collagen.[3] This suggests a role for LDFT, once absorbed into circulation, in suppressing platelet-induced inflammatory processes.[3]

Preclinical and Clinical Evidence

The benefits of HMOs are supported by a growing body of evidence, although specific data for LDFT alone is often part of broader HMO mixture studies.

Data Presentation

Table 1: Impact of HMOs on Gut Microbiota Composition

| Study Type | Subject | Intervention | Key Findings | Reference |

|---|---|---|---|---|

| Human Observational | 1-month-old infants | Breastfeeding | Higher abundance of LDFT in breast milk was correlated with beneficial development of gut microbiota. | [8] |

| Human Clinical Trial | Healthy Adults | 2'-FL and LNnT (10g/day) for 2 weeks | Significant increase in relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria. | [12] |

| Human Clinical Trial | Term Infants | Infant formula with a blend of 5 HMOs (including fucosylated HMOs) | Microbiota composition shifted closer to that of breastfed infants, with higher relative abundance of Bifidobacterium longum subsp. infantis and lower Clostridioides difficile. |[13] |

Table 2: Preclinical Safety and Toxicology of HMOs

| Study | Model | Substance | NOAEL* | Findings | Reference |

|---|---|---|---|---|---|

| 90-Day Subchronic Oral Toxicity | Neonatal Rats | 2'-FL/DFL Mixture (8:1) | 5000 mg/kg bw/day | No evidence of genotoxicity or compound-related adverse effects. | [14][15] |

| 90-Day Subchronic Oral Toxicity | Neonatal Rats | Lacto-N-tetraose (LNT) | 4000 mg/kg bw/day | No compound-related adverse effects observed. | [16] |

| Genotoxicity Tests | In vitro | 2'-FL/DFL Mixture | N/A | No evidence of genotoxicity observed in bacterial reverse mutation and micronucleus tests. |[14][15] |

*NOAEL: No-Observed-Adverse-Effect-Level

Key Experimental Protocols

The following sections detail standardized methodologies for investigating the prebiotic and physiological effects of LDFT.

In Vitro Colonic Fermentation Model

This protocol assesses the direct impact of LDFT on a complex microbial community.

-

Inoculum Preparation: Collect fresh fecal samples from the target population (e.g., healthy infants). Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline solution inside an anaerobic chamber.

-

Fermentation Medium: Prepare a basal medium containing peptone water, yeast extract, and other essential nutrients. Add LDFT as the primary carbohydrate source at a concentration of 1% (w/v). A control medium with no added carbohydrate or with a known prebiotic (e.g., FOS) should be run in parallel.

-

Incubation: Inoculate the fermentation medium with the fecal slurry (e.g., 5% v/v). Incubate anaerobically at 37°C for up to 48 hours.

-

Sampling: Collect samples at baseline (0h) and at subsequent time points (e.g., 12h, 24h, 48h).

-

Analysis:

-

Microbiota Composition: Extract DNA from samples and perform 16S rRNA gene sequencing to analyze changes in bacterial populations.

-

SCFA Production: Analyze supernatant for acetate, propionate, and butyrate concentrations using gas chromatography (GC).

-

pH Measurement: Record the pH of the culture at each time point.

-

90-Day Subchronic Oral Toxicity Study in Neonatal Rats

This protocol is based on safety studies conducted for other HMOs and is essential for preclinical evaluation.[14][16]

-

Animal Model: Use neonatal Sprague-Dawley rats, with dosing initiated on postnatal day 7 to simulate infant exposure.[17]

-

Group Allocation: Randomly assign animals to multiple groups, including a vehicle control group and at least three dose groups receiving LDFT (e.g., low, mid, high dose). A reference control group receiving an established prebiotic like fructooligosaccharide (FOS) can also be included.[14]

-

Administration: Administer LDFT daily via oral gavage for 90 consecutive days. Doses can range up to the maximum feasible dose, such as 4000-5000 mg/kg body weight/day.[14][16]

-

Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Terminal Procedures: At the end of the 90-day period, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of organs.

-

Recovery Phase: A subset of animals from the control and high-dose groups may be kept for an additional 4-week treatment-free recovery period before necropsy.[14]

Quantification of LDFT by HPLC

Accurate quantification of LDFT in biological matrices or formulations is critical. High-Performance Liquid Chromatography (HPLC) is a standard method.[18][19]

-

Principle: Separation of carbohydrates based on their physicochemical properties using a specialized column, followed by detection.

-

Sample Preparation: For milk or formula, proteins may be precipitated with ethanol or acetonitrile, followed by centrifugation. The supernatant containing oligosaccharides is then filtered.

-

Chromatographic System:

-

Column: A porous graphitized carbon (PGC) column or an amino-propyl bonded silica column is commonly used for oligosaccharide separation.[19]

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like ammonium formate, is used for elution.[20]

-

Detector: A Refractive Index (RI) detector is suitable for detecting non-chromophoric molecules like LDFT.[18] Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides higher sensitivity and structural confirmation.[8]

-

-

Quantification: Generate a standard curve using purified LDFT of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Production and Purification for Research

The limited availability of LDFT from natural sources has driven the development of biotechnological production methods.

Microbial Biosynthesis

Engineered whole-cell biocatalysts are an effective platform for producing LDFT.[7][21]

-

Host Organism: Non-pathogenic strains of Escherichia coli are commonly used.[22]

-

Metabolic Engineering: The production strategy involves:

-

Enzyme Introduction: Expressing genes for specific fucosyltransferases (e.g., α1,2-fucosyltransferase and α1,3-fucosyltransferase) that sequentially add fucose units to a lactose backbone.[21][23]

-

Pathway Optimization: Deleting substrate degradation pathways in the host to prevent consumption of the lactose precursor and the LDFT product.[21][24]

-

Transport Enhancement: Overexpressing native transporters to improve the uptake of precursors like lactose.[21]

-

-

Fermentation: The engineered E. coli is grown in a fed-batch fermentation process with controlled feeding of lactose and L-fucose, leading to the accumulation of LDFT in the culture medium.[23] Yields of over 17 g/L have been reported.[23]

Purification

Purifying LDFT from the fermentation broth or other sources is necessary for research applications.

-

Solid-Phase Extraction (SPE): Graphitized carbon cartridges are highly effective for separating oligosaccharides from more abundant components like lactose and monosaccharides.[25] The protocol involves loading the sample, washing with a low concentration of acetonitrile to remove impurities, and then eluting the desired oligosaccharides with a higher concentration of acetonitrile.[25]

Conclusion and Future Directions

This compound stands out as a promising prebiotic with multifaceted benefits for gut health and immune function. Its ability to selectively nourish beneficial gut microbes and exert direct anti-inflammatory effects underscores its potential for applications in infant nutrition, functional foods, and as a therapeutic agent for conditions linked to gut dysbiosis. Future research should focus on large-scale human clinical trials to elucidate the specific health outcomes of LDFT supplementation, both in infants and adults. Further investigation into its systemic effects following absorption and its precise molecular interactions with host immune cells will provide a deeper understanding of its therapeutic potential.

References

- 1. Untangling human milk oligosaccharides and infant gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human milk oligosaccharides: Shaping the infant gut microbiota and supporting health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. layerorigin.com [layerorigin.com]

- 5. Human milk oligosaccharides: Shaping the infant gut microbiota and supporting health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology of Consumption of Human Milk Oligosaccharides by Infant Gut-associated Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correlations between oligosaccharides in breast milk and the composition of the gut microbiome in breastfed infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Relationship Between Breast Milk Components and the Infant Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Lactose-Derived Prebiotics and Symbiotic with Probiotics on Gastrointestinal System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular strategies for the utilisation of human milk oligosaccharides by infant gut-associated bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral supplementation of healthy adults with 2′-O-fucosyllactose and lacto-N-neotetraose is well tolerated and shifts the intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial [frontiersin.org]

- 14. Safety evaluation of a mixture of the human-identical milk oligosaccharides 2'-fucosyllactose and difucosyllactose [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Microbial production of human milk oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Using Escherichia coli to Produce Human Milk Oligosaccharide this compound - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]

- 23. Efficient fermentative production of this compound by controlling sequential glycosyltransferase reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Research Portal [scholarship.miami.edu]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of Lactodifucotetraose in Shaping the Infant Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactodifucotetraose (LDFT), a prominent fucosylated human milk oligosaccharide (HMO), plays a crucial role in the establishment and development of a healthy infant gut microbiota. This technical guide provides an in-depth analysis of the mechanisms through which LDFT exerts its prebiotic effects, focusing on its selective utilization by beneficial bacteria, its impact on the metabolic output of the gut microbiome, and its potential to influence host-microbe interactions. This document synthesizes current scientific literature to offer a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and nutritional applications of HMOs. We will delve into the specific metabolic pathways, present quantitative data on microbial modulation and metabolite production, and provide detailed experimental protocols for the study of LDFT's function in the infant gut ecosystem.

Introduction: The Significance of this compound

Human milk is a complex biological fluid rich in a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose and lipids.[1][2] Unlike the primary nutrients, HMOs are largely indigestible by the infant's own enzymes and reach the colon intact, where they act as a primary food source for the developing gut microbiota.[1]

This compound (LDFT) is a complex fucosylated HMO that has been identified as a key player in shaping the infant gut microbiome. Its structure, featuring fucose residues, makes it a selective substrate for specific beneficial microbes, particularly species of the genus Bifidobacterium. The ability of these bacteria to utilize LDFT gives them a competitive advantage, allowing them to dominate the infant gut, a hallmark of a healthy gut ecosystem in early life. This bifidogenic effect is associated with numerous health benefits, including protection against pathogens, maturation of the immune system, and production of beneficial metabolites.

Metabolism of this compound by the Infant Gut Microbiota

The metabolism of LDFT is primarily carried out by specialized bacteria that possess the necessary enzymatic machinery to cleave its specific glycosidic bonds. Bifidobacterium species, particularly infant-associated species like Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum, are well-equipped for this task.[3]

The degradation of LDFT is an intricate process involving a series of enzymatic reactions. Key enzymes in this process are α-L-fucosidases, which cleave the fucose residues from the oligosaccharide backbone.[4][5] The subsequent breakdown of the remaining oligosaccharide is carried out by other glycosyl hydrolases, such as β-galactosidases and β-N-acetylhexosaminidases.[2]

Key Bacterial Species Involved

Several species of Bifidobacterium have been shown to utilize fucosylated HMOs like LDFT. These include:

-

Bifidobacterium longum subsp. infantis : This subspecies is renowned for its ability to consume a wide range of HMOs, including LDFT. It possesses a specialized gene cluster dedicated to HMO metabolism.[6]

-

Bifidobacterium bifidum : This species is also a proficient degrader of fucosylated HMOs.[3]

-

Bifidobacterium breve : Certain strains of B. breve have demonstrated the ability to metabolize fucosylated HMOs.[7]

While Bifidobacterium are the primary consumers, some species of Bacteroides have also been shown to utilize fucosylated HMOs, though often less efficiently.[8]

Metabolic Pathways

The metabolism of LDFT by Bifidobacterium typically follows an intracellular pathway. The intact oligosaccharide is transported into the bacterial cell via specific ATP-binding cassette (ABC) transporters. Once inside, a cascade of intracellular glycosyl hydrolases breaks down LDFT into its constituent monosaccharides: fucose, galactose, glucose, and N-acetylglucosamine. These monosaccharides then enter the central fermentation pathway of the bifidobacteria, known as the "bifid shunt," leading to the production of short-chain fatty acids (SCFAs) and other metabolites.

Figure 1: Intracellular metabolism of this compound by Bifidobacterium.

Quantitative Impact of this compound

The selective fermentation of LDFT leads to quantifiable changes in the composition and metabolic output of the infant gut microbiota.

Modulation of Microbial Populations

Studies have consistently shown that the addition of fucosylated HMOs to infant formula or in vitro fermentation models leads to a significant increase in the abundance of Bifidobacterium. While specific data for LDFT alone is limited, studies on mixtures containing LDFT demonstrate this bifidogenic effect.

| Study Type | Substrate(s) | Key Findings | Reference |

| In vitro fermentation | 2'-FL and LNnT (structurally related to LDFT) | Increased relative abundance of Bifidobacterium. | [9] |

| In vitro fermentation | Mixture of 6 HMOs including difucosyllactose | Promoted the growth of diverse Bifidobacterium species. | [10] |

| Infant Formula Trial | Formula with 2'-FL and LNnT | Shifted gut microbiota composition closer to that of breastfed infants, with higher Bifidobacterium levels. | [9] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of LDFT by bifidobacteria results in the production of SCFAs, primarily acetate and lactate. These metabolites play a vital role in maintaining gut health by lowering the intestinal pH, providing an energy source for colonocytes, and modulating the immune system.

| Fermentation Product | Typical Concentration Range (in vitro) | Key Functions |

| Acetate | 50-100 mM | Energy source for colonocytes; systemic effects on host metabolism. |

| Lactate | 20-50 mM | Lowers gut pH, inhibiting pathogen growth; can be cross-fed to other bacteria to produce butyrate. |

| Propionate | 5-20 mM | Produced through cross-feeding; involved in gluconeogenesis and satiety signaling. |

| Butyrate | 5-15 mM | Primary energy source for colonocytes; anti-inflammatory properties. |

It is important to note that while bifidobacteria primarily produce acetate and lactate, these can be utilized by other gut microbes, such as Faecalibacterium prausnitzii and Eubacterium hallii, to produce butyrate through a process known as cross-feeding.[10][11][12] The fucose component of LDFT can be metabolized to 1,2-propanediol, which can then be converted to propionate by other bacteria.[10]

Figure 2: Cross-feeding interactions following LDFT fermentation.

Experimental Protocols

To facilitate further research into the role of LDFT, this section provides detailed methodologies for key experiments.

In Vitro Fermentation of Infant Gut Microbiota

This protocol describes a batch fermentation model to assess the impact of LDFT on the composition and metabolic activity of infant fecal microbiota.

Materials:

-

Anaerobic chamber

-

Sterile fermentation vessels

-

Basal medium (e.g., Gifu Anaerobic Medium, GAM)

-

This compound (LDFT)

-

Fresh fecal samples from healthy, breastfed infants

-

Phosphate-buffered saline (PBS), anaerobic

-

Syringes and needles

Procedure:

-

Prepare Fecal Slurry:

-

Inside an anaerobic chamber, homogenize fresh infant fecal samples (10% w/v) in anaerobic PBS.

-

Filter the slurry through sterile cheesecloth to remove large particles.

-

-

Set up Fermentation Vessels:

-

Add 90 mL of pre-warmed, anaerobic basal medium to each sterile fermentation vessel.

-

Add LDFT to the treatment vessels to a final concentration of 2 g/L. Include a control vessel with no added carbohydrate.

-

-

Inoculation and Incubation:

-

Inoculate each vessel with 10 mL of the fecal slurry.

-

Incubate the vessels at 37°C with gentle agitation for 48 hours.

-

-

Sampling:

-

Collect samples at 0, 12, 24, and 48 hours for microbial and metabolite analysis.

-

For microbial analysis, immediately freeze samples at -80°C.

-

For metabolite analysis, centrifuge the samples, filter-sterilize the supernatant, and store at -20°C.

-

Figure 3: Workflow for in vitro fermentation of infant gut microbiota.

Quantification of Bifidobacterium by qPCR

This protocol outlines the use of quantitative PCR (qPCR) to determine the abundance of total Bifidobacterium and specific species in fecal or fermentation samples.

Materials:

-

DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

-

qPCR instrument

-

qPCR master mix (e.g., SYBR Green or probe-based)

-

Primers and probes specific for Bifidobacterium 16S rRNA gene (see table below)

-

DNA standards for absolute quantification

Primers for Total Bifidobacterium:

| Primer Name | Sequence (5' to 3') |

| F-Bif | GAT GCA GGT TGA GAT TGG CTT |

| R-Bif | GGC GGT GTA GTT GAC AGT AAA |

Procedure:

-

DNA Extraction:

-

Extract total DNA from fecal or fermentation samples using a commercial kit according to the manufacturer's instructions.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 0.5 µM each), and template DNA.

-

Include a no-template control and a standard curve using a serial dilution of known concentrations of Bifidobacterium DNA.

-

-

qPCR Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis (for SYBR Green assays).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the absolute abundance of Bifidobacterium based on the standard curve.

-

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC-FID)

This protocol describes the quantification of SCFAs in fermentation supernatants or fecal extracts using gas chromatography with flame ionization detection.

Materials:

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for SCFA analysis (e.g., DB-FFAP)

-

Internal standard (e.g., 2-ethylbutyric acid)

-

SCFA standards (acetate, propionate, butyrate, etc.)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Sample Preparation:

-

To 1 mL of fermentation supernatant or fecal extract, add 100 µL of the internal standard solution.

-

Acidify the sample to pH 2-3 with HCl.

-

Extract the SCFAs with 1 mL of diethyl ether by vortexing for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the ether layer to a new vial for GC analysis.

-

-

GC-FID Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 100°C, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min.

-

Carrier Gas: Helium

-

Injection Volume: 1 µL

-

-

Data Analysis:

-

Identify and quantify SCFAs by comparing retention times and peak areas to those of the SCFA standards.

-

Normalize the concentrations to the internal standard.

-

Conclusion and Future Directions

This compound is a key bioactive component of human milk that plays a significant role in shaping a healthy infant gut microbiota. Its selective utilization by Bifidobacterium species promotes their growth and the production of beneficial metabolites, contributing to the overall health of the infant. The in-depth understanding of the mechanisms of LDFT's action, as outlined in this guide, provides a strong foundation for its application in infant nutrition and therapeutics.

Future research should focus on:

-

Clinical trials: Investigating the specific effects of LDFT supplementation on the infant gut microbiota and health outcomes in a clinical setting.

-

Enzyme kinetics: Detailed characterization of the fucosidases and other glycosyl hydrolases involved in LDFT degradation to understand the efficiency of its metabolism.

-

Cross-feeding dynamics: Elucidating the complex cross-feeding networks that are established following LDFT fermentation and their impact on the broader gut microbial community.

-

Host-microbe interactions: Exploring how the modulation of the gut microbiota by LDFT influences host immune development and function.

By continuing to unravel the intricate role of LDFT and other HMOs, we can pave the way for innovative strategies to promote lifelong health, starting from infancy.

References

- 1. Screening competition and cross-feeding interactions during utilization of human milk oligosaccharides by gut microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Enzymatic Adaptation of Bifidobacterium bifidum to Host Glycans, Viewed from Glycoside Hydrolyases and Carbohydrate-Binding Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Architecture Insight of Bifidobacterial α-L-Fucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifidobacteriumlongum subsp. infantis CECT7210 (B. infantis IM-1®) Displays In Vitro Activity against Some Intestinal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure of co-expression networks of Bifidobacterium species in response to human milk oligosaccharides [frontiersin.org]

- 8. Bacteroides in the Infant Gut Consume Milk Oligosaccharides via Mucus-Utilization Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Human Milk Microbiome and Microbiome-Related Products: Potential Modulators of Infant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative transcriptomics reveals key differences in the response to milk oligosaccharides of infant gut-associated bifidobacteria [escholarship.org]

- 12. Initial butyrate producers during infant gut microbiota development are endospore formers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Properties of Lactodifucotetraose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactodifucotetraose (LDFT), a neutral fucosylated human milk oligosaccharide (HMO), is emerging as a significant immunomodulatory agent with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of LDFT's effects on the human immune system. Drawing from in vitro studies, this document details the mechanisms by which LDFT modulates inflammatory responses, particularly its influence on platelet function and intestinal epithelial cell signaling. Key findings indicate that LDFT can attenuate the release of pro-inflammatory chemokines, inhibit platelet aggregation and adhesion, and suppress inflammatory signaling in intestinal epithelial cells through interaction with Tumor Necrosis Factor Receptor 1 (TNFR1). This guide presents quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and development of LDFT-based therapeutics.

Modulation of Platelet Function and Attenuation of Platelet-Induced Inflammation

Platelets are increasingly recognized not only for their role in hemostasis but also as key players in inflammation. Upon activation, platelets release a host of pro-inflammatory mediators. LDFT has been shown to significantly dampen these inflammatory responses.

Inhibition of Pro-inflammatory Chemokine Release

In vitro studies have demonstrated that LDFT can inhibit the thrombin-induced release of the pro-inflammatory chemokines RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and soluble CD40 Ligand (sCD40L) from human platelets.[1][2] This inhibitory effect is dose-dependent, highlighting a direct modulatory role of LDFT on platelet activation.

Inhibition of Platelet Adhesion and Aggregation

LDFT has also been found to inhibit platelet adhesion to collagen-coated surfaces and to reduce platelet aggregation induced by agonists such as ADP and collagen.[1][2] This suggests that LDFT can interfere with key steps in thrombus formation and platelet-driven inflammation.

Quantitative Data on Platelet Modulation by this compound

| Parameter | Agonist | LDFT Concentration | Observed Effect | Reference |

| RANTES Release | Thrombin | Dose-dependent | Significant inhibition | [1][2] |

| sCD40L Release | Thrombin | Dose-dependent | Significant inhibition | [1][2] |

| Platelet Adhesion | Collagen | Dose-dependent | Inhibition | [1] |

| Platelet Aggregation | ADP | Dose-dependent | Inhibition | [1][2] |

| Platelet Aggregation | Collagen | 2 mg/mL | Inhibition | [3] |

Attenuation of Inflammation in Intestinal Epithelial Cells

The intestinal epithelium is a critical barrier and a site of intense immune activity. Chronic inflammation in the gut is a hallmark of various diseases. LDFT has shown promise in mitigating inflammatory responses in intestinal epithelial cells (IECs).

Inhibition of TNF-α-Induced IL-8 Secretion

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that can induce the secretion of other inflammatory mediators, such as Interleukin-8 (IL-8), from IECs. LDFT has been shown to significantly attenuate TNF-α-induced IL-8 secretion in fetal intestinal epithelial cells (FHs 74 Int).[4]

Modulation of the TNF-α/TNFR1 Signaling Pathway

The mechanism underlying LDFT's anti-inflammatory effect in IECs involves the modulation of the TNF Receptor 1 (TNFR1) signaling pathway.[5][6] LDFT, along with other HMOs like 3-fucosyllactose (3-FL) and lacto-N-neotetraose (LNnT), has been found to promote the ectodomain shedding of TNFR1.[5][7] This shedding process releases the extracellular portion of the receptor, which can then act as a soluble decoy, binding to TNF-α and preventing it from activating cell-surface receptors. While LNnT has a demonstrated binding affinity for TNFR1, the primary mechanism for LDFT appears to be the induction of this receptor shedding.[7][8]

Quantitative Data on Intestinal Epithelial Cell Modulation by this compound

| Cell Line | Stimulus | LDFT Concentration | Observed Effect on IL-8 Secretion | Reference |

| FHs 74 Int | TNF-α (10 ng/mL) | 5 mg/mL | 64% reduction | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of LDFT in Attenuating TNF-α-Induced Inflammation in Intestinal Epithelial Cells

Caption: LDFT induces TNFR1 shedding, reducing inflammation.

Experimental Workflow for Assessing LDFT's Effect on Platelet Activation

Caption: Workflow for LDFT's effect on platelet activation.

Detailed Experimental Protocols

Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole human blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Assay Procedure:

-

Pre-warm PRP samples to 37°C.

-

Add LDFT at various concentrations (e.g., 0.5, 1, 2 mg/mL) or a vehicle control to the PRP and incubate for a short period.

-

Transfer the PRP samples to an aggregometer cuvette with a stir bar.

-

Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM or collagen at 0.5 µg/mL) to induce aggregation.

-

Monitor the change in light transmittance through the sample over time using a light transmission aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition by comparing the maximum aggregation in the presence of LDFT to the control.

-

Platelet Adhesion Assay

-

Plate Preparation:

-

Coat the wells of a microplate with collagen (e.g., 50 µg/mL) and incubate overnight at 4°C.

-

Wash the wells with phosphate-buffered saline (PBS) and block with bovine serum albumin (BSA) to prevent non-specific binding.

-

-

Assay Procedure:

-

Prepare PRP as described in section 4.1.1.

-

Incubate the PRP with various concentrations of LDFT or a vehicle control.

-

Add the PRP-LDFT mixture to the collagen-coated wells and incubate at 37°C for 1 hour.

-

Gently wash the wells with PBS to remove non-adherent platelets.

-

Lyse the adherent platelets and quantify their number using a suitable method, such as measuring the activity of a platelet-specific enzyme (e.g., acid phosphatase) or by using a fluorescent dye.

-

-

Data Analysis:

-

Determine the percentage of inhibition of platelet adhesion by comparing the number of adherent platelets in LDFT-treated wells to control wells.

-

Chemokine Release Assay (RANTES and sCD40L)

-

Platelet Preparation and Stimulation:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.

-

Incubate the washed platelets with different concentrations of LDFT or a control.

-

Stimulate the platelets with an agonist such as thrombin (e.g., 0.5 U/mL).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Centrifuge the samples to pellet the platelets.

-

-

Quantification of Chemokines:

-

Collect the supernatant.

-

Measure the concentration of RANTES and sCD40L in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemokine release by comparing the concentrations in the supernatants of LDFT-treated samples to the control samples.

-

TNF-α-Induced IL-8 Secretion in Intestinal Epithelial Cells

-

Cell Culture:

-

Culture human fetal intestinal epithelial cells (FHs 74 Int) in a suitable culture medium until they reach approximately 80-90% confluency.

-

-

Assay Procedure:

-

Treat the cells with LDFT (e.g., 5 mg/mL) or a vehicle control for a specified pre-incubation period.

-

Stimulate the cells with human TNF-α (e.g., 10 ng/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

-

Quantification of IL-8:

-

Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Determine the percentage of reduction in IL-8 secretion by comparing the IL-8 concentration in the supernatant of cells treated with LDFT and TNF-α to those treated with TNF-α alone.

-

Future Directions and Therapeutic Potential

The immunomodulatory properties of this compound present exciting opportunities for therapeutic development. Its ability to attenuate platelet-induced inflammation suggests potential applications in cardiovascular diseases where thrombosis and inflammation are intertwined. Furthermore, its anti-inflammatory effects on intestinal epithelial cells indicate a role in managing inflammatory bowel diseases and other gut-related inflammatory conditions.

Future research should focus on:

-

In vivo studies to validate the in vitro findings and to assess the bioavailability and efficacy of LDFT in animal models of inflammatory diseases.

-

A deeper investigation into the molecular mechanisms, including the precise interactions with cell surface receptors and the downstream signaling cascades, such as the NF-κB pathway.

-

Clinical trials to evaluate the safety and therapeutic efficacy of LDFT in human populations.

References

- 1. This compound, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 | Semantic Scholar [semanticscholar.org]

- 5. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Lactodifucotetraose: A Key Modulator of Neonatal Immune Development

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The neonatal period is a critical window for the development and maturation of the immune system. Human milk, the gold standard for infant nutrition, contains a complex array of bioactive components that actively shape the infant's immune responses. Among these, human milk oligosaccharides (HMOs) have garnered significant attention for their profound immunomodulatory effects. Lactodifucotetraose (LDFT), a prominent fucosylated HMO, has emerged as a key player in orchestrating neonatal immune development. This technical guide provides an in-depth analysis of the current scientific understanding of LDFT's role in modulating neonatal immunity, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action: How this compound Shapes Neonatal Immunity

This compound exerts its immunomodulatory effects through a multifaceted approach, influencing both cellular and humoral immunity. Its mechanisms of action include direct interactions with immune cells and the modulation of inflammatory pathways.

Attenuation of Platelet Activation and Inflammation

A pivotal role of LDFT in neonatal immune modulation lies in its ability to attenuate platelet function and the subsequent release of pro-inflammatory mediators. Platelets, beyond their hemostatic function, are increasingly recognized as active participants in inflammatory and immune processes.

In vitro studies have demonstrated that LDFT significantly inhibits the release of the pro-inflammatory proteins RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and soluble CD40 Ligand (sCD40L) from thrombin-activated platelets[1][2]. This inhibition is dose-dependent, highlighting a specific interaction between LDFT and platelet activation pathways[3]. Furthermore, LDFT has been shown to inhibit platelet adhesion to collagen-coated surfaces and suppress platelet aggregation induced by agonists such as ADP and collagen[1][2][4]. This multifaceted inhibition of platelet activation suggests that LDFT may play a crucial role in dampening excessive inflammatory responses in the neonate.

Modulation of Intestinal Epithelial Cell Response

The neonatal gut is a primary site of interaction between the developing immune system, the nascent microbiota, and dietary components. LDFT has been shown to directly influence the inflammatory responses of intestinal epithelial cells.

Specifically, LDFT can attenuate the inflammation induced by Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. In studies utilizing fetal intestinal epithelial cells, LDFT significantly reduced the secretion of Interleukin-8 (IL-8), a key chemokine involved in neutrophil recruitment and inflammation, in response to TNF-α stimulation[5]. This suggests that LDFT can help to maintain intestinal homeostasis and prevent excessive inflammation in the neonatal gut. Interestingly, LDFT did not demonstrate a direct binding affinity for TNF Receptor 1 (TNFR1) in microscale thermophoresis assays, indicating that its mechanism of action may involve other pathways or co-receptors[5].

Interaction with Immune Cell Receptors

This compound, as a fucosylated oligosaccharide, has the potential to interact with various lectin receptors on the surface of immune cells, thereby directly modulating their function.

DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin): While direct quantitative data on the binding affinity of LDFT to DC-SIGN is limited, studies on other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL), provide valuable insights. 2'-FL has been shown to bind to DC-SIGN, a C-type lectin receptor expressed on dendritic cells and macrophages, with an IC50 of approximately 1 mM[6]. This interaction can modulate dendritic cell function and influence T-cell responses. Given the structural similarities, it is plausible that LDFT also interacts with DC-SIGN, contributing to its immunomodulatory effects.

Selectins and Integrins: Acidic fractions of HMOs have been shown to reduce the formation of platelet-neutrophil complexes, a process mediated by selectin interactions[7]. This reduction in complex formation leads to a dose-dependent decrease in the expression of the β2 integrin (CD11b/CD18) on neutrophils, with up to a 30% reduction at physiological concentrations[7]. Although this study did not specifically isolate the effect of LDFT, as a component of the broader HMO pool, it likely contributes to this anti-inflammatory mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the immunomodulatory effects of this compound.

| Experiment | Agonist | LDFT Concentration | Observed Inhibition (%) | Reference |

| Platelet Aggregation | Collagen (0.5 µg/mL) | 0.5 - 4 mg/mL | Dose-dependent | [4] |

| ADP | 0.5 - 4 mg/mL | Dose-dependent | [4] | |

| ATP Release from Platelets | Collagen (0.5 µg/mL) | 0.5 - 4 mg/mL | Dose-dependent | [4] |

| ADP | 0.5 - 4 mg/mL | Dose-dependent | [4] | |

| RANTES Release from Platelets | Thrombin | 0.5 - 4 mg/mL | Dose-dependent | [3] |

| sCD40L Release from Platelets | Thrombin | 0.5 - 4 mg/mL | Dose-dependent | [3] |

| IL-8 Secretion from Fetal Intestinal Epithelial Cells | TNF-α (10 ng/mL) | 5 mg/mL | Significant attenuation | [5] |

Detailed Experimental Protocols

Platelet Aggregation and ATP Release Assay

-

Objective: To determine the effect of LDFT on platelet aggregation and ATP release induced by collagen or ADP.

-

Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy donors.

-

Assay Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. ATP release is measured simultaneously using a luciferin-luciferase reagent that produces a luminescent signal proportional to the amount of ATP released from dense granules.

-

Procedure:

-

PRP is pre-incubated with varying concentrations of LDFT (e.g., 0.5, 1, 2, 4 mg/mL) or a vehicle control.

-

Platelet aggregation is initiated by adding an agonist (collagen at 0.5 µg/mL or ADP).

-

Light transmission and luminescence are recorded over time using a lumi-aggregometer.

-

The percentage of aggregation and the amount of ATP released are calculated relative to a positive control (agonist alone).

-

-

Data Analysis: Dose-response curves are generated to determine the inhibitory effect of LDFT.

Measurement of RANTES and sCD40L Release from Platelets

-

Objective: To quantify the inhibitory effect of LDFT on the release of pro-inflammatory chemokines from activated platelets.

-

Platelet Activation: Isolated platelets are incubated with LDFT at various concentrations before being stimulated with a potent agonist like thrombin.

-

Measurement: The concentrations of RANTES and sCD40L in the platelet supernatant are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Procedure:

-

Washed platelets are resuspended in a suitable buffer.

-

Platelets are pre-incubated with different concentrations of LDFT.

-

Platelet activation is induced by the addition of thrombin.

-

After a defined incubation period, the reaction is stopped, and platelets are pelleted by centrifugation.

-

The supernatant is collected, and the concentrations of RANTES and sCD40L are determined by ELISA according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of RANTES and sCD40L release is calculated for each LDFT concentration compared to the thrombin-only control.

TNF-α Induced IL-8 Secretion in Fetal Intestinal Epithelial Cells

-

Objective: To assess the ability of LDFT to modulate TNF-α-induced inflammation in an in vitro model of the neonatal gut.

-

Cell Culture: Fetal intestinal epithelial cell lines (e.g., FHs 74 Int) are cultured to confluence in appropriate media.

-

Assay Principle: The amount of IL-8 secreted into the cell culture supernatant is quantified by ELISA as a marker of inflammation.

-

Procedure:

-

Confluent cell monolayers are pre-treated with LDFT (e.g., 5 mg/mL) or media alone for a specified period.

-

Inflammation is induced by adding TNF-α (e.g., 10 ng/mL) to the cell culture medium.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

The concentration of IL-8 in the supernatant is measured by ELISA.

-

-

Data Analysis: The fold change in IL-8 secretion in the presence of LDFT and TNF-α is compared to the TNF-α only control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound is a potent immunomodulatory component of human milk with significant potential for promoting healthy neonatal immune development. Its ability to dampen platelet-mediated inflammation and attenuate inflammatory responses in the gut epithelium underscores its importance in maintaining immune homeostasis in early life.

For researchers and drug development professionals, LDFT presents a promising candidate for supplementation in infant formula to more closely mimic the benefits of breastfeeding. Further research is warranted to fully elucidate its mechanisms of action, particularly its interactions with specific immune cell receptors like DC-SIGN and its precise impact on neutrophil function. Clinical trials are needed to confirm the in vitro findings and to establish the optimal dosage and long-term benefits of LDFT supplementation for neonatal health. The continued exploration of LDFT and other HMOs will undoubtedly pave the way for innovative strategies to support infant immunity and lifelong well-being.

References

- 1. This compound, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human DC-SIGN binds specific human milk glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human milk oligosaccharides reduce platelet-neutrophil complex formation leading to a decrease in neutrophil beta 2 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Lactodifucotetraose from Human Milk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Lactodifucotetraose (LDFT), a key fucosylated human milk oligosaccharide (HMO). This document details the historical context of its discovery, comprehensive experimental protocols for its isolation and characterization, quantitative data on its prevalence, and an exploration of its immunomodulatory functions through specific signaling pathways.

Introduction: The Significance of this compound

This compound (LDFT) is a neutral tetrasaccharide found in human milk, composed of a lactose core with two fucose residues attached. As a prominent member of the fucosylated HMOs, LDFT plays a crucial role in the health and development of breastfed infants. Its biological activities are multifaceted, ranging from serving as a prebiotic to modulate the infant gut microbiota to exhibiting direct effects on the host's immune system.[1] Understanding the discovery and isolation of LDFT is fundamental to harnessing its therapeutic potential.

Historical Perspective: The Discovery of a Key Human Milk Oligosaccharide

The initial exploration and characterization of complex oligosaccharides from human milk were pioneered by Richard Kuhn and his colleagues in the 1950s. Their work laid the foundation for the field of glycomics and the understanding of the diverse structures and functions of HMOs. While research on a "bifidus factor" in human milk began earlier, it was during this period that specific oligosaccharides, including fucosylated structures like LDFT, were first isolated and structurally elucidated.[2] Concurrent research by Montreuil and his team also contributed significantly to the early understanding of HMOs.[1]

Quantitative Analysis of this compound in Human Milk

The concentration of LDFT in human milk varies significantly among individuals and throughout the stages of lactation. These variations are largely influenced by the mother's secretor status, which is determined by the expression of the FUT2 gene. Secretor mothers have a functional FUT2 enzyme and tend to have higher concentrations of α(1,2)-fucosylated HMOs, including LDFT.

Table 1: Concentration of Total Human Milk Oligosaccharides (HMOs) Across Lactation Stages

| Lactation Stage | Average Total HMO Concentration (g/L) | Reference |

| Colostrum | 9 - 22 | [3] |

| Transitional Milk | 8 - 19 | [3] |

| Mature Milk (<1 month) | 6 - 15 | [3] |

| Mature Milk (>6 months) | 4 - 6 | [3] |

Table 2: Anti-inflammatory Effects of this compound (LDFT)

| Experimental Model | Agonist | Measured Effect | Finding | Reference |

| Isolated Human Platelets | Thrombin | Release of RANTES and sCD40L | LDFT significantly inhibited the release of these pro-inflammatory proteins. | [1][4][5] |

| Isolated Human Platelets | ADP or Collagen | Platelet Aggregation | LDFT inhibited platelet aggregation. | [1][4][5] |

| Isolated Human Platelets | Collagen-coated surface | Platelet Adhesion | LDFT inhibited platelet adhesion. | [1][4][5] |

| Fetal Intestinal Epithelial Cells (FHs 74 Int) | TNF-α | IL-8 Secretion | LDFT significantly attenuated TNF-α induced inflammation. | [6] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of LDFT from human milk involves a multi-step process to separate it from other milk components like fats, proteins, and lactose, as well as to fractionate the diverse pool of HMOs. The following is a synthesized protocol based on established methods for HMO isolation.

Step 1: Initial Sample Preparation - Removal of Fats and Proteins

-

Centrifugation: Centrifuge fresh or thawed human milk at approximately 5,000 x g for 15-30 minutes at 4°C to separate the top creamy fat layer.

-

Fat Removal: Carefully remove the upper fat layer.

-

Protein Precipitation: Add two volumes of cold ethanol to the skimmed milk and incubate overnight at 4°C to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant, which contains the oligosaccharides and lactose.

Step 2: Lactose Removal and Crude Oligosaccharide Fractionation

As lactose is the most abundant carbohydrate in human milk, its removal is a critical step.

-

Gel Filtration Chromatography: Apply the supernatant to a size-exclusion chromatography column (e.g., Sephadex G-25). Elute with deionized water. The larger oligosaccharides will elute before the smaller lactose molecules.[7]

-

Enzymatic Digestion: Alternatively, lactose can be removed by enzymatic digestion followed by solid-phase extraction.[8]

-

Fraction Collection and Analysis: Collect the fractions and monitor for the presence of oligosaccharides using methods such as thin-layer chromatography (TLC) or mass spectrometry. Pool the oligosaccharide-rich fractions.

Step 3: High-Resolution Separation of this compound

Further chromatographic steps are necessary to isolate LDFT from other HMOs.

-

High-Performance Anion-Exchange Chromatography (HPAEC): This technique, often coupled with Pulsed Amperometric Detection (PAD), is widely used for the separation and quantification of HMOs.

-

Porous Graphitized Carbon (PGC) Chromatography: PGC columns are effective for separating isomeric oligosaccharides.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used after derivatization of the oligosaccharides with a fluorescent or UV-absorbing tag to enhance detection and separation.

Step 4: Structural Characterization

The final identification and structural confirmation of isolated LDFT is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways of this compound

LDFT is known to possess significant anti-inflammatory properties. One of the key mechanisms of its action is the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), can trigger a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of inflammatory genes, such as Interleukin-8 (IL-8).

Studies have shown that LDFT can attenuate TNF-α-induced inflammation in intestinal epithelial cells.[6] The proposed mechanism involves the interaction of LDFT with the TNF receptor 1 (TNFR1), which may lead to the shedding of the receptor's ectodomain, thereby inhibiting the downstream signaling cascade.[6]

Conclusion and Future Directions

This compound is a vital component of human milk with demonstrable immunomodulatory and prebiotic properties. The historical work of early glycobiologists paved the way for our current understanding of this complex oligosaccharide. Standardized protocols for its isolation and purification are crucial for advancing research into its specific biological functions and therapeutic applications. The ability of LDFT to attenuate inflammatory signaling pathways highlights its potential for the development of novel therapeutics for inflammatory conditions. Further research is warranted to fully elucidate the downstream intracellular targets of LDFT and to explore its efficacy in in vivo models of disease.

References

- 1. This compound, a human milk oligosaccharide, attenuates platelet function and inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Separation of lactose from human milk oligosaccharides with simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

- 8. lcms.cz [lcms.cz]

A Technical Guide to Lactodifucotetraose (LDFT) in Human Breast Milk: Concentrations, Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lactodifucotetraose (LDFT), a key human milk oligosaccharide (HMO). It details its natural concentrations across lactation stages, the methodologies for its quantification, and its emerging roles in biological signaling pathways, particularly in modulating inflammatory responses.

Natural Concentrations of this compound (LDFT)

This compound (LDFT), also referred to as Difucosyl-lactose (DFL), is a neutral fucosylated tetrasaccharide and one of the most abundant HMOs in human milk.[1][2] Its concentration is dynamic, primarily influenced by the stage of lactation and the mother's secretor status, which is determined by the expression of fucosyltransferase enzymes.[3] While total HMO concentrations are highest in colostrum (averaging 9–22 g/L) and decrease in mature milk (4–15 g/L), the trajectory of individual HMOs like LDFT can vary.[4][5]

A comprehensive 2021 review identified DFL (LDFT) as the 10th most abundant HMO in mature pooled human milk.[1][2] Studies indicate that LDFT levels are generally highest in colostrum.[6] One study in a Chinese population observed that the concentration of LDFT was higher in colostrum than in transitional or mature milk; the concentration then decreased before rising again in later lactation.[7]

The following table summarizes the reported concentrations of LDFT in human milk at different stages of lactation.

| Lactation Stage | Mean Concentration (mg/L) | Notes | Source(s) |

| Colostrum (0-6 days) | Higher than later stages | Concentration decreases significantly after the colostrum phase. | [6][7] |

| Transitional Milk (7-14 days) | Lower than colostrum | Part of a dynamic shift in HMO profile. | [7] |

| Mature Milk (15+ days) | 232 - 303 | Based on analysis of pooled milk from multiple studies. Ranked as the 10th most abundant HMO. | [1][2] |

Experimental Protocols for Quantification

The accurate quantification of LDFT and other HMOs from the complex matrix of human milk requires sophisticated analytical techniques. The general workflow involves sample preparation to isolate oligosaccharides, followed by chromatographic separation and detection.

Sample Preparation

A robust sample preparation protocol is critical to remove interfering substances like proteins and fats. A common procedure is as follows:

-

Centrifugation: A milk sample (e.g., 1 mL) is centrifuged at high speed (e.g., 14,000 x g for 30 minutes at 4°C) to separate the lipid layer.

-

Protein Precipitation: The fat-free skim milk is treated with an equal volume of cold ethanol to precipitate proteins. The mixture is incubated at low temperature and then centrifuged again.

-

Solid-Phase Extraction (SPE): The supernatant containing the HMOs is passed through specialized SPE cartridges. A common approach uses a graphitized carbon cartridge, which retains carbohydrates while allowing salts and other impurities to be washed away. The HMOs are then eluted using a solvent mixture, typically containing acetonitrile and water with a small amount of trifluoroacetic acid.

-

Drying and Reconstitution: The eluted fraction is dried under vacuum and then reconstituted in a suitable solvent (e.g., ultrapure water) for analysis.

Analytical Methodologies

Several high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods are employed for the quantification of HMOs.

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a well-established method for analyzing underivatized carbohydrates. The high pH of the mobile phase creates anionic forms of the neutral oligosaccharides, allowing them to be separated on an anion-exchange column. PAD provides sensitive and direct detection without the need for derivatization.

-

HPLC with Fluorescence Detection (HPLC-FLD): For this method, HMOs are first derivatized with a fluorescent tag, such as 2-aminobenzamide (2-AB). The labeled HMOs are then separated, often using Hydrophilic Interaction Liquid Chromatography (HILIC), and detected by a fluorescence detector. This method offers high sensitivity and is widely used for glycan analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and highly specific technique. Separation is typically achieved using HILIC or porous graphitic carbon (PGC) columns. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. Using tandem mass spectrometry (MS/MS), specific fragment ions can be monitored (Multiple Reaction Monitoring - MRM), which provides exceptional selectivity and allows for absolute quantification of individual HMOs, including LDFT.

Signaling Pathways and Biological Functions

Recent research has highlighted the role of LDFT as a bioactive molecule capable of modulating host physiological responses, particularly those related to inflammation.

Attenuation of TNF-α-Induced Intestinal Inflammation

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine. In intestinal epithelial cells, LDFT has been shown to attenuate inflammation induced by TNF-α. It achieves this by promoting the shedding of the TNF Receptor 1 (TNFR1) from the cell surface. This reduction in available receptors prevents TNF-α from binding and initiating the downstream signaling cascade that leads to the production of inflammatory mediators like Interleukin-8 (IL-8).

Modulation of Platelet Function